

# Cross-reactivity of Trpc6-IN-1 with other TRP channel family members

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# Navigating the Selectivity of TRPC6 Inhibitors: A Comparative Guide

For Researchers, Scientists, and Drug Development Professionals

The Transient Receptor Potential Canonical 6 (TRPC6) ion channel has emerged as a significant therapeutic target for a range of pathologies, including kidney disease, cardiac hypertrophy, and pulmonary hypertension. The development of selective inhibitors for TRPC6 is a key focus in drug discovery. This guide provides a comparative analysis of the cross-reactivity of a commercially available TRPC6 inhibitor, **Trpc6-IN-1**, with other TRP channel family members, placed in the context of other notable TRPC6 inhibitors.

## **Understanding Trpc6-IN-1 Selectivity**

**Trpc6-IN-1** is a known inhibitor of the TRPC6 channel. However, its activity is not strictly limited to this channel. Available data indicates cross-reactivity with other members of the TRPC3/6/7 subfamily.

### **Quantitative Analysis of Inhibitor Activity**

The following table summarizes the available potency data for **Trpc6-IN-1** against various TRPC channels. For a comprehensive comparison, data for other well-characterized TRPC6 inhibitors, BI 749327 and SAR7334, are also included.



Inhibitor	Target Channel	Potency (EC50/IC50)	Selectivity vs.	Reference
Trpc6-IN-1	TRPC6	4.66 μM (EC50)	-	[1]
TRPC3	0.45 μM (EC50)	10.4-fold less potent on TRPC6	[1]	
TRPC7	1.13 μM (EC50)	4.1-fold less potent on TRPC6	[1]	
TRPC4β	Tested, no quantitative data available	Not specified	[1]	
BI 749327	mouse TRPC6	13 nM (IC50)	-	[2][3]
human TRPC6	19 nM (IC50)	-	[2]	
TRPC3	1,100 nM (IC50)	85-fold selective for mTRPC6	[2]	_
TRPC7	550 nM (IC50)	42-fold selective for mTRPC6	[2]	_
TRPM8, TRPV1, TRPA1, Nav1.5	>500-fold selective for hTRPC6	>500-fold	[2]	_
hERG (Kv11.1)	>150-fold selective for hTRPC6	>150-fold	[2]	
SAR7334	TRPC6	9.5 nM (IC50)	-	[4]
TRPC3	282 nM (IC50)	~30-fold selective for TRPC6	[4]	
TRPC7	226 nM (IC50)	~24-fold selective for TRPC6	[4]	_







TRPC4, TRPC5 Not affected Highly selective [4]

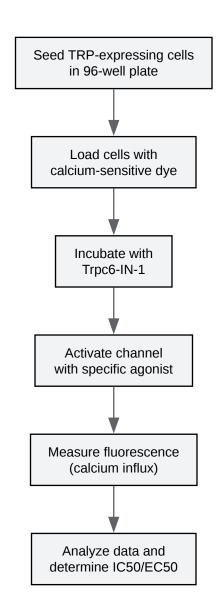
Note: EC50 (half-maximal effective concentration) for **Trpc6-IN-1** suggests it may act as an activator at the reported concentrations, though it is marketed as an inhibitor. Further clarification from the supplier or primary literature is needed for a definitive conclusion on its mode of action.

## **Signaling Pathways Involving TRPC6**

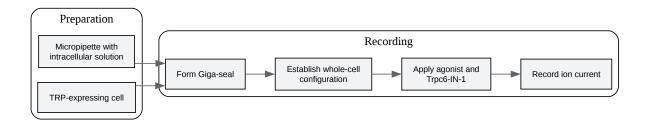
TRPC6 is a non-selective cation channel that is activated by diacylglycerol (DAG) downstream of G-protein coupled receptor (GPCR) and receptor tyrosine kinase (RTK) signaling.[5][6] Its activation leads to an influx of Ca2+ and Na+, contributing to various cellular responses. A key signaling cascade activated by TRPC6-mediated calcium influx is the calcineurin-NFAT (Nuclear Factor of Activated T-cells) pathway, which is implicated in pathological cardiac remodeling.[7][8]











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